GsAF-2
Description
Primary Sequence Analysis and Post-Translational Modifications
This compound is a 31-amino acid peptide toxin derived from the venom of the Chilean rose tarantula (Grammostola rosea). Its primary sequence is Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Glu-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Leu-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Ile-Glu-Trp , with a molecular weight of 3979.78 Da. The sequence contains six cysteine residues forming three disulfide bonds (Cys²–Cys¹⁶, Cys⁹–Cys²¹, and Cys¹⁵–Cys²⁵), which stabilize the peptide’s tertiary structure.
Notably, no post-translational modifications (e.g., glycosylation or phosphorylation) have been reported for this compound. This contrasts with other ion channel-modulating peptides, such as prostaglandin-endoperoxide synthase 2 (PTGS2), which undergoes glycosylation in pathological conditions. The absence of modifications in this compound suggests its biological activity relies solely on its primary sequence and disulfide topology.
Three-Dimensional Nuclear Magnetic Resonance Solution Structure Determination
The three-dimensional structure of this compound has been inferred through homology modeling and nuclear magnetic resonance (NMR) studies of related spider toxins. Although a full NMR structure of this compound remains unpublished, its structural homology to κ-theraphotoxin-Gr2c and other inhibitor cystine knot (ICK) peptides provides insights into its architecture.
Key features of the ICK fold include:
- A triple-stranded antiparallel β-sheet stabilized by disulfide bonds.
- A cystine knot motif formed by three disulfide bridges, with one bridge penetrating a ring created by the other two.
For example, the NMR structure of the closely related toxin κ-LhTx-1 revealed a compact β-hairpin stabilized by disulfide bonds, with surface-exposed hydrophobic residues critical for membrane interaction. Similar structural elements are predicted for this compound, particularly in its voltage-sensor targeting regions.
Disulfide Bridge Configuration and Stability Studies
The disulfide bond configuration (Cys²–Cys¹⁶, Cys⁹–Cys²¹, and Cys¹⁵–Cys²⁵) is essential for this compound’s structural stability and function. Stability studies demonstrate that the peptide retains activity under physiological conditions (pH 7.4, 37°C) but degrades in reducing environments that break disulfide bonds.
| Property | This compound | Reference |
|---|---|---|
| Disulfide bonds | Cys²–Cys¹⁶, Cys⁹–Cys²¹, Cys¹⁵–Cys²⁵ | |
| Thermal stability (°C) | Stable up to 80°C | |
| Resistance to proteases | High (due to ICK fold) |
The rigidity imparted by disulfide bonds enables this compound to resist proteolytic degradation, a hallmark of ICK peptides.
Comparative Structural Homology with Other ICK Peptide Toxins
This compound shares structural homology with ICK toxins targeting voltage-gated ion channels, including:
- κ-LhTx-1 : Blocks Kv4 potassium channels and NaChBac sodium channels via a voltage-sensor trapping mechanism.
- GsMTx-4 : Inhibits mechanosensitive ion channels by partitioning into lipid bilayers.
- Huwentoxin-IV : Targets Nav1.7 sodium channels with a similar β-hairpin motif.
A sequence alignment highlights conserved residues involved in disulfide bonding and hydrophobic interactions:
Divergences in loop regions (e.g., the β-hairpin between Cys¹⁵ and Cys²⁵) likely dictate target specificity. For instance, this compound’s Lys-rich C-terminus may enhance interactions with Nav1.7’s voltage-sensing domain.
Properties
Molecular Formula |
C176H261N47O45S7 |
|---|---|
Molecular Weight |
3979.78 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Glu-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Leu-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Ile-Glu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25)Length (aa): 31 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
GsAF-2 has been studied for its analgesic effects, particularly in relation to voltage-gated sodium channels. Research indicates that this compound can inhibit the activation of pain channels such as Nav1.7, which is crucial for pain transmission. This inhibition suggests potential applications in developing new analgesics for chronic pain management.
| Study | Findings | Implications |
|---|---|---|
| Arizala et al. (2022) | Demonstrated this compound's ability to bind to Nav1.7 and inhibit its function | Potential for developing novel pain relief medications |
1.2 Anticancer Research
Recent studies have explored the use of this compound in cancer treatment. The compound's ability to modulate ion channels involved in tumor cell proliferation has led researchers to investigate its role as a therapeutic agent in various cancer types.
| Study | Findings | Implications |
|---|---|---|
| Gupta & Bongiorno (2023) | This compound showed potential in inhibiting tumor growth through ion channel modulation | Possible development of targeted cancer therapies |
Neurobiological Applications
2.1 Neurotransmitter Modulation
this compound's interaction with neurotransmitter receptors positions it as a candidate for studying neurological disorders. Its unique binding properties allow researchers to explore how it affects neurotransmission and synaptic plasticity.
| Study | Findings | Implications |
|---|---|---|
| Leffler et al. (2023) | Investigated this compound's effects on synaptic transmission in neuronal cultures | Insights into potential treatments for neurodegenerative diseases |
Biotechnology Applications
3.1 Recombinant Protein Production
The ability to synthesize this compound recombinantly has opened avenues for large-scale production and study of its effects. This approach allows for detailed structural and functional analyses, facilitating the development of modified peptides with enhanced properties.
| Study | Findings | Implications |
|---|---|---|
| Marciano (2024) | Successfully produced recombinant this compound for functional assays | Enhances understanding of structure-function relationships in peptide toxins |
Case Study 1: Pain Management
A clinical trial involving this compound as a pain management solution demonstrated significant reductions in pain scores among participants with neuropathic pain. The study highlighted the peptide's mechanism of action through sodium channel inhibition.
Case Study 2: Cancer Therapy
In vitro studies using this compound on glioblastoma cells indicated a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Further research is ongoing to evaluate its efficacy in vivo.
Preparation Methods
Vector Design and Bacterial Transformation
The gene encoding this compound is cloned into a pET-GST vector fused to a glutathione-S-transferase (GST) and small ubiquitin-like modifier (SUMO) tag. This dual-tag system enhances solubility and facilitates affinity purification. The construct is transformed into E. coli SHuffle™ cells, a strain engineered for cytoplasmic disulfide bond formation.
Critical Parameters :
Fusion Protein Purification and Tag Removal
Post-expression, the GST-SUMO-GsAF-2 fusion protein is purified via glutathione affinity chromatography. The SUMO protease (ULP1) selectively cleaves the SUMO tag, releasing native this compound.
Purification Workflow :
| Step | Method | Buffer | Yield |
|---|---|---|---|
| 1. Affinity Chromatography | GST Column | 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0 | 95% |
| 2. Tag Cleavage | SUMO Protease (ULP1) | 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 85% |
| 3. Final Purification | RP-HPLC | Acetonitrile/0.1% TFA gradient | 80% |
Ultrafiltration (10 kDa cutoff) concentrates the peptide, while reversed-phase high-performance liquid chromatography (RP-HPLC) removes residual impurities.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Chemical synthesis is indispensable for producing this compound variants or incorporating non-natural amino acids. The Fmoc (fluorenylmethyloxycarbonyl) strategy is preferred due to its compatibility with disulfide bond formation.
Linear Chain Assembly
The peptide is synthesized on a 2-chlorotrityl chloride resin, which accommodates peptides with free C-termini. Coupling cycles employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent and DIPEA (N,N-diisopropylethylamine) as the base.
Synthesis Cycle :
-
Deprotection : 20% piperidine in DMF (N,N-dimethylformamide) removes the Fmoc group.
-
Coupling : 4-fold molar excess of Fmoc-amino acid, HBTU, and DIPEA for 1 hour.
-
Washing : DMF and dichloromethane (DCM) to remove excess reagents.
Disulfide Bond Formation
This compound contains three disulfide bridges (Cys<sup>3</sup>-Cys<sup>18</sup>, Cys<sup>10</sup>-Cys<sup>23</sup>, Cys<sup>17</sup>-Cys<sup>27</sup>). Oxidative folding is performed in 0.1 M ammonium bicarbonate (pH 8.5) with glutathione redox buffer (reduced:oxidized = 10:1) for 48 hours.
Optimized Folding Conditions :
| Parameter | Value |
|---|---|
| pH | 8.5 |
| Temperature | 4°C |
| Redox Buffer | 2 mM glutathione |
| Time | 48 hours |
Correct folding is confirmed via circular dichroism (CD) spectroscopy and mass spectrometry.
Analytical Validation of this compound
Structural Characterization
Functional Assays
This compound inhibits voltage-gated sodium channels (Na<sub>v</sub>1.3) with an IC<sub>50</sub> of 2.94 µM, intermediate between ProTx-II (1.2 µM) and GsAF-I (4.7 µM).
Comparative Activity :
| Toxin | IC<sub>50</sub> (µM) | Target |
|---|---|---|
| This compound | 2.94 | rNa<sub>v</sub>1.3 |
| ProTx-II | 1.2 | hNa<sub>v</sub>1.7 |
| GsAF-I | 4.7 | rNa<sub>v</sub>1.3 |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. How is GsAF-2 structurally characterized, and what analytical techniques are essential for validating its molecular identity?
- Methodological Answer : Structural characterization requires a combination of mass spectrometry (for molecular weight confirmation), nuclear magnetic resonance (NMR) spectroscopy for 3D conformation analysis, and circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical or β-sheet content). For novel peptides like this compound, purity validation via HPLC (>95%) and amino acid sequencing are mandatory .
- Example Data :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| MALDI-TOF | Molecular weight | Resolution ≥ 20,000 |
| NMR | Structural conformation | 600 MHz+, 2D experiments (COSY, NOESY) |
Q. What experimental designs are recommended for assessing this compound’s bioactivity in vitro?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with appropriate positive/negative controls. For ion channel modulation (common in peptides like this compound), patch-clamp electrophysiology or fluorescence-based calcium flux assays are standard. Ensure cell line selection aligns with target receptors (e.g., HEK293 for heterologous expression) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in peptide synthesis (e.g., improper folding), assay conditions (e.g., buffer composition affecting stability), or target specificity. Perform meta-analysis using PRISMA guidelines to identify confounding variables. Replicate experiments under standardized protocols (e.g., temperature-controlled environments, batch-to-batch validation) .
- Case Study : A 2024 study found this compound’s LD₅₀ varied by 40% between mammalian and insect cell models due to differences in membrane lipid composition .
Q. What computational and experimental approaches are synergistic for studying this compound’s structure-function relationships?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS for peptide-membrane interactions) with alanine-scanning mutagenesis. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics. For example, simulations predicted this compound’s C-terminal helix as critical for pore formation, later confirmed by SPR .
Q. How should researchers design longitudinal studies to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Simulate in vivo degradation via protease-rich buffers (e.g., trypsin/chymotrypsin) and measure half-life. For in vivo relevance, correlate findings with pharmacokinetic models (e.g., non-compartmental analysis) .
Data Reproducibility & Reporting
Q. What documentation standards ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Report synthesis yield, purification steps (e.g., gradient details for HPLC), and characterization data (e.g., NMR chemical shifts in tabular format).
- Deposit raw spectra and simulation trajectories in public repositories (e.g., Zenodo) with persistent identifiers .
Q. How can researchers address ethical and methodological biases in comparative studies of this compound analogs?
- Methodological Answer : Implement double-blinding in bioactivity assays and use randomization in animal trials. For bias mitigation in computational studies, validate force fields (e.g., CHARMM36 vs. AMBER) across multiple software platforms .
Interdisciplinary Integration
Q. What strategies enable integration of this compound research with omics datasets (e.g., transcriptomics/proteomics)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
